molecular formula C23H30N2O4S B3012110 N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690245-13-7

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B3012110
CAS No.: 690245-13-7
M. Wt: 430.56
InChI Key: WVZCBSSBRRDPJB-UHFFFAOYSA-N
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Description

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 690245-87-5) is a synthetic organic compound supplied for early-stage discovery research. With a molecular formula of C24H32N2O4S and a molecular weight of 444.59 g/mol, this compound features a unique hybrid structure incorporating a 2,6-dimethylmorpholine moiety and a 2,3,5,6-tetramethylbenzenesulfonamide group . This structural motif is of significant interest in medicinal and synthetic chemistry, particularly in the design and development of novel small-molecule probes. The compound is available for research purposes from specialized suppliers, with various quantities on offer to suit different experimental needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting any necessary analyses to confirm compound identity and purity for their specific use.

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-14-11-15(2)19(6)22(18(14)5)30(27,28)24-21-9-7-20(8-10-21)23(26)25-12-16(3)29-17(4)13-25/h7-11,16-17,24H,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZCBSSBRRDPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antitumor and antimicrobial effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Morpholine moiety : Contributes to the compound's solubility and biological activity.
  • Tetramethylbenzenesulfonamide : Imparts significant lipophilicity which may enhance membrane permeability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For example:

  • Cell Line Studies : Compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. These studies suggest that certain derivatives can inhibit cell proliferation effectively in both 2D and 3D cultures .
  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes. This action is crucial for disrupting the cancer cell cycle and promoting apoptosis .
CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

Antimicrobial Activity

In addition to antitumor effects, the compound has shown potential antimicrobial activity:

  • Testing Methods : Antimicrobial efficacy was evaluated through broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that certain derivatives possess significant antibacterial properties .
  • Eukaryotic Model Testing : The compound was also tested on Saccharomyces cerevisiae, providing insights into its effects on eukaryotic cells. Results showed varying levels of antibacterial activity depending on the structural modifications of the compound .

Case Studies

  • Study on Antitumor Activity : In a controlled laboratory setting, a series of compounds similar to this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The study highlighted that modifications in the morpholine structure significantly influenced cytotoxicity levels across different cancer cell lines .
  • Antimicrobial Efficacy Assessment : A recent publication assessed the antimicrobial properties of several derivatives against common pathogens. The study concluded that compounds with specific functional groups exhibited enhanced activity against both bacterial strains tested .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

N-(3,4-Difluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide ():

  • Substituents: Difluorophenyl group attached to the sulfonamide.
  • Functional Groups: Sulfonamide, fluorine atoms.
  • Implications: Fluorine atoms increase electronegativity and may enhance membrane permeability or binding affinity to hydrophobic targets .

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide (): Substituents: Piperidine-furan hybrid linked via a methyl group. Functional Groups: Sulfonamide, furan (oxygen heterocycle), tertiary amine.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): Substituents: Halogenated phenyl (X = H, Cl, Br), triazole-thione. Functional Groups: Triazole, sulfonyl, halogen.

Target Compound Distinctions :
  • The 2,6-dimethylmorpholine-4-carbonyl group replaces halogens or heterocycles seen in analogs.
  • The dimethyl substitution on morpholine may reduce conformational flexibility, impacting target binding specificity.

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents
Target Compound C₂₄H₃₁N₂O₄S* ~467.6 Sulfonamide, morpholine-carbonyl 2,6-Dimethylmorpholine, tetramethylbenzene
N-(3,4-Difluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide C₁₉H₂₀F₂N₂O₂S 382.4 Sulfonamide, fluorine Difluorophenyl
N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-... C₂₁H₃₀N₂O₃S 390.5 Sulfonamide, furan, piperidine Furan-piperidine hybrid
5-(4-(4-Cl-Phenylsulfonyl)phenyl)-... (X = Cl) C₂₀H₁₃ClF₂N₃O₂S₂ 484.9 Triazole-thione, sulfonyl, chlorine Chlorophenyl, difluorophenyl

*Calculated based on structural formula.

Observations :
  • The target compound has the highest molecular weight due to the morpholine-carbonyl and tetramethylbenzene groups.
  • Halogenated analogs (e.g., X = Cl, Br in ) exhibit increased molecular weight and lipophilicity, which may correlate with prolonged half-lives but reduced solubility .
  • The furan-piperidine derivative () has lower polarity than the target compound, suggesting divergent pharmacokinetic profiles .

Q & A

Q. What are the key methodologies for synthesizing and characterizing this compound?

Q. How can computational modeling predict this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate reaction pathways for sulfonamide bond formation . Validation requires comparing computed IR spectra with experimental data to identify discrepancies in functional group vibrations .

Advanced Research Questions

Q. How do crystallographic data contradictions arise, and how are they resolved?

Discrepancies in bond angles or hydrogen-bonding networks (e.g., N–H⋯O vs. O–H⋯O interactions) may stem from:

  • Dynamic disorder in crystal lattices.
  • Incomplete refinement due to low-resolution data. Mitigation strategies:
  • Use SHELXL-2018 for iterative refinement with restraints on geometric parameters .
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What experimental designs optimize synthetic yield while minimizing byproducts?

A Design of Experiments (DoE) approach is recommended:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response variables : Yield, purity (HPLC area %). Example fractional factorial design:
RunTemp (°C)SolventCatalyst (mol%)Yield (%)
180DMF572
2100THF1068
Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor (p < 0.05) .

Q. How can SAR studies reconcile conflicting bioactivity data across assays?

Contradictions in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

  • Membrane permeability limitations (logP vs. PSA mismatches).
  • Off-target effects in complex biological systems. Solutions:
  • Use molecular dynamics simulations to model membrane interaction.
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What methodologies address stability challenges in long-term storage?

Stability studies under accelerated conditions (40°C/75% RH) reveal:

  • Hydrolysis of the morpholine carbonyl group as the primary degradation pathway. Mitigation:
  • Lyophilization with cryoprotectants (e.g., trehalose).
  • Storage in amber vials under argon to prevent photolysis/oxidation .

Methodological Notes

  • Data Triangulation : Cross-validate spectroscopic, crystallographic, and computational data to resolve ambiguities .
  • Longitudinal Analysis : For stability/bioactivity studies, use time-series sampling to capture degradation kinetics .
  • Ethical Reporting : Disclose refinement residuals (R-factors) in crystallography and assay error margins to ensure reproducibility .

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